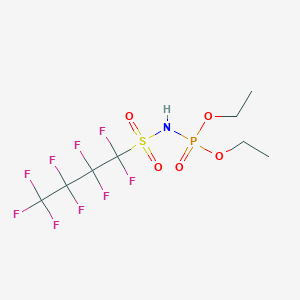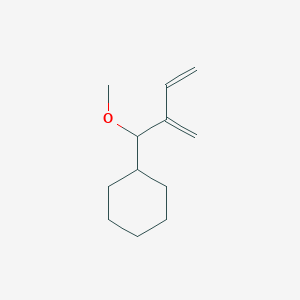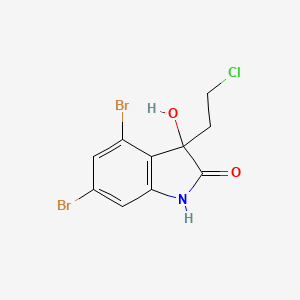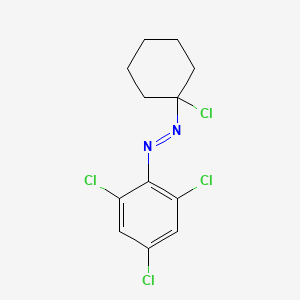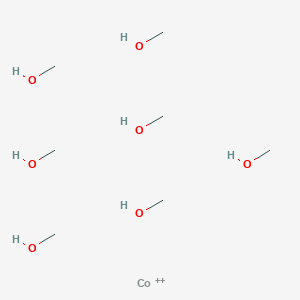
Cobalt(2+);methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);methanol is a coordination compound formed by the interaction of cobalt ions in the +2 oxidation state with methanol molecules. This compound is of significant interest due to its catalytic properties and its role in various chemical reactions, particularly in the field of sustainable energy and green chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(2+);methanol can be synthesized through various methods, including:
Direct Coordination: Cobalt salts, such as cobalt chloride or cobalt nitrate, are dissolved in methanol, leading to the formation of this compound complexes.
Electrochemical Methods: This compound can be prepared by electrochemical reduction of cobalt salts in methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coordination reactions where cobalt salts are reacted with methanol in the presence of stabilizing agents to ensure the formation of the desired complex. The process is optimized for high yield and purity.
化学反应分析
Types of Reactions
Cobalt(2+);methanol undergoes several types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, often leading to the formation of cobalt oxides.
Reduction: this compound can be reduced to metallic cobalt under specific conditions.
Substitution: Methanol ligands in the complex can be substituted by other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas or hydrazine under elevated temperatures.
Substitution: Aqueous solutions of ammonia or other ligands.
Major Products Formed
Oxidation: Cobalt oxides (CoO, Co2O3).
Reduction: Metallic cobalt.
Substitution: Cobalt complexes with new ligands (e.g., cobalt(2+);water).
科学研究应用
Cobalt(2+);methanol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of cobalt-based drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
作用机制
The mechanism by which cobalt(2+);methanol exerts its effects involves the coordination of methanol molecules to the cobalt center, which facilitates various catalytic processes. The cobalt center can undergo redox reactions, enabling it to participate in electron transfer processes. The molecular targets and pathways involved include:
Electron Transfer: this compound can facilitate electron transfer reactions, making it an effective catalyst.
Ligand Exchange: The methanol ligands can be exchanged with other molecules, allowing the complex to participate in a variety of chemical reactions.
相似化合物的比较
Cobalt(2+);methanol can be compared with other cobalt-based compounds, such as:
Cobalt(2+);water: Similar in structure but with water as the ligand instead of methanol. It has different reactivity and stability.
Cobalt(2+);ammonia: Contains ammonia ligands, which alter its chemical properties and applications.
Cobalt(3+);methanol: A higher oxidation state of cobalt, leading to different redox properties and catalytic behavior.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable subject of study for researchers aiming to develop new catalytic processes and sustainable technologies.
属性
CAS 编号 |
198469-84-0 |
|---|---|
分子式 |
C7H28CoO7+2 |
分子量 |
283.23 g/mol |
IUPAC 名称 |
cobalt(2+);methanol |
InChI |
InChI=1S/7CH4O.Co/c7*1-2;/h7*2H,1H3;/q;;;;;;;+2 |
InChI 键 |
YSCTVYNEMYLMEB-UHFFFAOYSA-N |
规范 SMILES |
CO.CO.CO.CO.CO.CO.CO.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


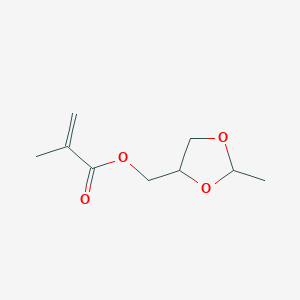
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
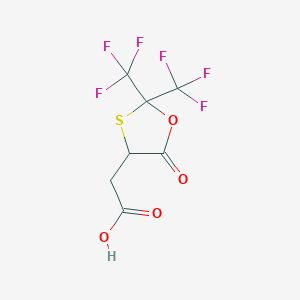


![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
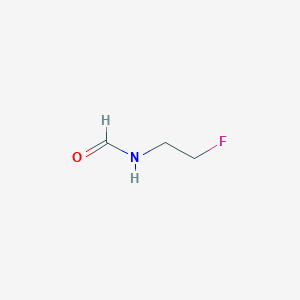
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
